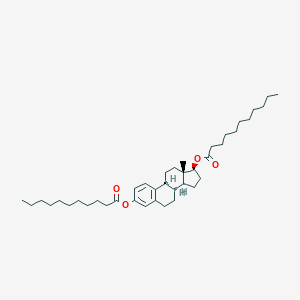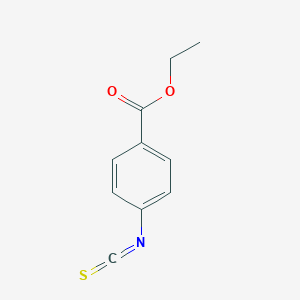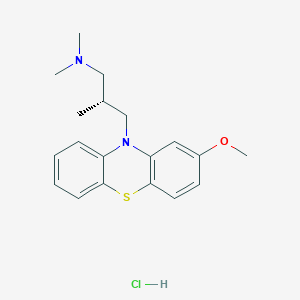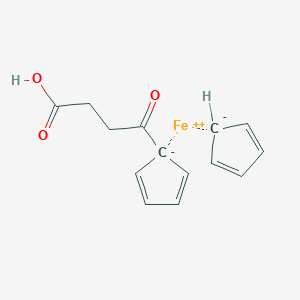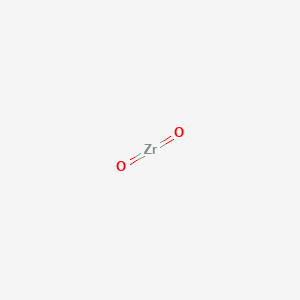
Arsenopyrite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Arsenopyrite is a mineral that is composed of iron, arsenic, and sulfur. It is commonly found in gold deposits and is known for its metallic luster and silver-gray color. Arsenopyrite has been studied extensively due to its unique properties, including its ability to oxidize and release arsenic into the environment.
Wirkmechanismus
The mechanism of action of arsenopyrite is not well understood. It is believed to act as a source of arsenic, which can then be oxidized and released into the environment. Arsenic is known to have toxic effects on humans and animals, and arsenopyrite has been implicated in a number of environmental disasters, including the poisoning of groundwater in Bangladesh.
Biochemische Und Physiologische Effekte
Arsenopyrite has been shown to have a number of biochemical and physiological effects on humans and animals. It is known to be toxic to a variety of organisms, including bacteria, fungi, and plants. In humans, exposure to arsenic can cause a variety of health problems, including skin lesions, cancer, and neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
Arsenopyrite has a number of advantages and limitations for use in lab experiments. Its unique properties make it an ideal material for studying the release of arsenic into the environment and its impact on human health. However, its toxicity and potential for environmental damage make it difficult to work with in a laboratory setting.
Zukünftige Richtungen
There are a number of future directions for research on arsenopyrite. One area of interest is the development of new synthesis methods that are more environmentally friendly and less toxic. Another area of interest is the development of new materials based on arsenopyrite that have unique electronic and optical properties. Finally, there is a need for further research into the environmental impact of arsenopyrite and its potential effects on human health.
Synthesemethoden
Arsenopyrite can be synthesized using a variety of methods, including hydrothermal synthesis, solvothermal synthesis, and solid-state reaction. Hydrothermal synthesis involves heating a mixture of iron, arsenic, and sulfur in water at high temperatures and pressures. Solvothermal synthesis is similar, but uses a solvent instead of water. Solid-state reaction involves heating a mixture of iron, arsenic, and sulfur in a vacuum or inert atmosphere.
Wissenschaftliche Forschungsanwendungen
Arsenopyrite has been studied extensively for its potential applications in a variety of scientific fields, including geology, environmental science, and materials science. In geology, arsenopyrite is used as a marker mineral for gold deposits. In environmental science, arsenopyrite is studied for its ability to release arsenic into the environment and its potential impact on human health. In materials science, arsenopyrite is studied for its unique electronic and optical properties.
Eigenschaften
CAS-Nummer |
1303-18-0 |
|---|---|
Produktname |
Arsenopyrite |
Molekularformel |
AsFeS |
Molekulargewicht |
162.83 g/mol |
IUPAC-Name |
sulfidoarsanylideneiron(1+) |
InChI |
InChI=1S/AsS.Fe/c1-2;/q-1;+1 |
InChI-Schlüssel |
NBAXRGRGNQMFAI-UHFFFAOYSA-N |
SMILES |
[S-][As]=[Fe+] |
Kanonische SMILES |
[S-][As]=[Fe+] |
Synonyme |
arsenopyrite |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





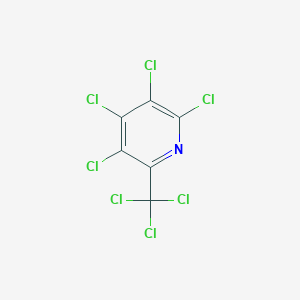
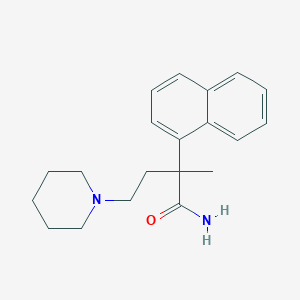
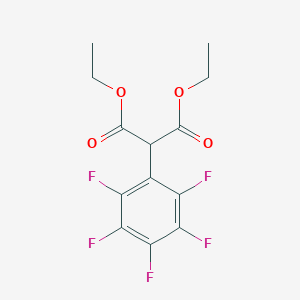
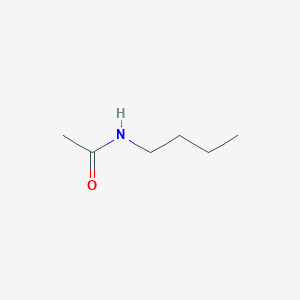
![1-[(1S)-3alpha-Methyl-2alpha-(3-isopropylfuran-2-yl)cyclopentan-1alpha-yl]ethanone](/img/structure/B74006.png)
![1-Propanone, 3-[(4-methoxyphenyl)amino]-1,3-diphenyl-](/img/structure/B74007.png)
